Enantioselective Cytotoxicity: (-)-Phenylahistin Exhibits 33- to 100-Fold Greater Potency Than (+)-Phenylahistin Across Eight Tumor Cell Lines
The bioactive (-)-enantiomer of phenylahistin demonstrates markedly superior cytotoxic activity compared to its (+)-enantiomer. In a direct head-to-head evaluation against a panel of eight tumor cell lines, (-)-phenylahistin exhibited IC50 values ranging from 1.8 × 10⁻⁷ M (180 nM) to 3.7 × 10⁻⁶ M (3,700 nM), whereas (+)-phenylahistin showed 33- to 100-fold less potent activity across the same panel [1]. This stereochemical dependency is not merely an artifact of differential target binding; the (+)-enantiomer exhibits no detectable antimicrotubule activity, confirming that the correct stereochemistry is essential for colchicine-site engagement [2].
| Evidence Dimension | Cytotoxic potency (IC50) across eight tumor cell lines |
|---|---|
| Target Compound Data | IC50 = 1.8 × 10⁻⁷ M (180 nM) to 3.7 × 10⁻⁶ M (3,700 nM) |
| Comparator Or Baseline | (+)-Phenylahistin: IC50 values 33- to 100-fold higher (exact numerical values not reported in the same panel, but fold difference quantified) |
| Quantified Difference | (-)-Phenylahistin is 33- to 100-fold more potent than (+)-phenylahistin |
| Conditions | Eight tumor cell lines including P388 murine leukemia, Lewis lung carcinoma, and A549 human lung adenocarcinoma cells; in vitro cytotoxicity assays |
Why This Matters
Enantiomeric purity is a critical quality attribute for procurement; use of racemic or incorrectly configured material will result in 33- to 100-fold reduced potency, invalidating experimental results and wasting research resources.
- [1] Kanoh K, Kohno S, Katada J, Hayashi Y, Muramatsu M, Uno I. Antitumor activity of phenylahistin in vitro and in vivo. Biosci Biotechnol Biochem. 1999;63(6):1130-1133. DOI: 10.1271/bbb.63.1130 View Source
- [2] Perrin L, Aninat C, Hamon V, Hayashi Y, Abadie C, Heyd B, André F, Delaforge M. Metabolism of phenylahistin enantiomers by cytochromes P450: a possible explanation for their different cytotoxicity. Drug Metab Dispos. 2008;36(11):2381-2392. DOI: 10.1124/dmd.107.019919 View Source
